molecular formula C20H17FN6OS B2436612 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 863458-42-8

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2436612
CAS No.: 863458-42-8
M. Wt: 408.46
InChI Key: LHTRWKYWZXUFEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related [1,2,3]triazolo[4,5-d]pyrimidines involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine . The resulting compounds are then transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine . A tandem aza-Wittig reaction of the resulting iminophosphorane with isocyanate or acyl chloride generates the [1,2,3]triazolo[4,5-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines involves a triazolo[4,5-d]pyrimidine core . The electron cloud delocalization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) results in the formation of an intramolecular charge transfer (ICT) state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidines include aza-Wittig reactions, reaction with hydrazine, and reactions with triphenylphosphine, hexachloroethane, and triethylamine .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : A study by Fadda et al. (2017) involved synthesizing various heterocycles, including triazolo[4,5-d]pyrimidines, which have been explored for insecticidal properties against Spodoptera littoralis. This indicates the potential of compounds with similar structures in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

  • Neurological Research : Compounds structurally related to 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide have been evaluated for their potential anticonvulsant activities. For instance, Kelley et al. (1995) synthesized and tested various analogues for their activity against seizures, shedding light on the chemical's relevance in neuropharmacological research (Kelley, Davis, McLean, Glen, Soroko, & Cooper, 1995).

  • Antimicrobial and Antitumor Activities : Research by Lahmidi et al. (2019) on pyrimidine derivatives demonstrated antibacterial activity, indicating the potential of structurally similar compounds in developing new antimicrobial agents. This is particularly relevant for compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

  • Cancer Research : The compound's structural framework is pertinent to the synthesis of molecules with potential anticancer properties. As demonstrated by Riyadh (2011), N-arylpyrazole-containing enaminones, structurally related to triazolopyrimidines, have been synthesized and assessed for antitumor and antimicrobial activities, highlighting the importance of such compounds in cancer research (Riyadh, 2011).

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-6-2-5-9-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-7-3-4-8-15(14)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTRWKYWZXUFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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